Trimipramine Maleate molecular targets and binding affinity
Trimipramine Maleate molecular targets and binding affinity
An In-depth Technical Guide on the Molecular Targets and Binding Affinity of Trimipramine Maleate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Trimipramine, a tricyclic antidepressant (TCA), distinguishes itself from others in its class through an atypical pharmacological profile. While traditionally TCAs are characterized by their potent inhibition of serotonin and norepinephrine reuptake, trimipramine exhibits remarkably weak activity at these monoamine transporters.[1][2] Its therapeutic efficacy is instead attributed to a robust and diverse receptor antagonism profile. This document provides a comprehensive overview of trimipramine maleate's molecular targets, summarizes its binding affinities in a quantitative format, details the experimental methodologies used for these determinations, and visualizes key signaling pathways and experimental workflows. The primary mechanism of action is centered on its potent antagonism of histamine H₁, serotonin 5-HT₂ₐ, and alpha-1 adrenergic receptors, with moderate activity at dopamine D₂ and muscarinic acetylcholine receptors.[1][3] This unique profile underlies its antidepressant, anxiolytic, sedative, and weak antipsychotic properties.[1]
Molecular Targets and Binding Affinity
The therapeutic and side-effect profile of trimipramine is a direct consequence of its interaction with a wide array of molecular targets. Unlike typical TCAs, its primary mechanism is not potent monoamine reuptake inhibition but rather high-affinity antagonism at several key G-protein coupled receptors (GPCRs).[4] The binding affinities, typically expressed as the inhibition constant (Kᵢ), dissociation constant (Kₑ), or the half-maximal inhibitory concentration (IC₅₀), quantify the drug's potency at these targets. A lower Kᵢ value indicates a stronger binding affinity.
Quantitative Binding Profile
The following tables summarize the binding affinities of trimipramine for its principal molecular targets. Data has been compiled from various in vitro studies, primarily using human and rat tissues.
Table 1: Receptor Antagonism Binding Affinity of Trimipramine
| Target Receptor | Action | Kᵢ (nM) | Species/Tissue | Reference(s) |
| Histamine H₁ | Antagonist | 0.27 | Human | [1][3] |
| Serotonin 5-HT₂ₐ | Antagonist | ~8-24 | Human | [1][3][5] |
| Alpha-1 Adrenergic | Antagonist | 24 | Human | [1][3] |
| Muscarinic Acetylcholine (mACh) | Antagonist | 58 | Human | [1][3] |
| Dopamine D₂ | Antagonist | 180 | Human | [1][3] |
| Dopamine D₄ | Antagonist | 275 | Not Specified | [1] |
| Serotonin 5-HT₂c | Antagonist | ~400-680 | Human | [1][3][5] |
| Dopamine D₁ | Antagonist | 680 | Human | [3] |
| Alpha-2 Adrenergic | Antagonist | 680 | Human | [3] |
| Serotonin 5-HT₁ₐ | Antagonist | >20,000 | Human | [5][6] |
Kᵢ values are inversely proportional to binding affinity. Lower values indicate stronger binding.
Table 2: Monoamine and Organic Cation Transporter Inhibition
| Target Transporter | Action | Kᵢ (nM) | IC₅₀ (nM) | Species/Tissue | Reference(s) |
| Serotonin Transporter (SERT) | Inhibitor | 149 | 2,110 | Human (HEK293 cells) | [1][3][5] |
| Norepinephrine Transporter (NET) | Inhibitor | 510 - 2,500 | 4,990 | Rat / Human (HEK293 cells) | [1][3][5] |
| Dopamine Transporter (DAT) | Inhibitor | 3,800 | >10,000 | Rat / Human (HEK293 cells) | [3][7] |
| Human Organic Cation Transporter 1 (hOCT1) | Inhibitor | - | 3,720 | Human (HEK293 cells) | [5][6] |
| Human Organic Cation Transporter 2 (hOCT2) | Inhibitor | - | 8,000 | Human (HEK293 cells) | [5][6] |
Note the significant discrepancy in reported values for SERT inhibition, which may reflect different experimental conditions. However, all data consistently classify trimipramine as a weak inhibitor compared to its receptor antagonist potencies.
Signaling Pathways
Trimipramine's most potent interactions are with Gq-coupled GPCRs, namely the histamine H₁, serotonin 5-HT₂ₐ, and α₁-adrenergic receptors. As an antagonist, trimipramine blocks the constitutive and agonist-induced activity of these receptors, thereby inhibiting their downstream signaling cascades.
Upon agonist binding, these Gq-coupled receptors activate Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). Simultaneously, DAG remains in the plasma membrane where it, along with Ca²⁺, activates Protein Kinase C (PKC). This cascade ultimately leads to various cellular responses. Trimipramine's antagonism prevents this entire sequence from occurring.
Experimental Protocols
The binding affinity data presented were primarily determined using radioligand binding assays. These assays are the gold standard for quantifying the interaction between a ligand and a receptor.[8][9]
Competitive Radioligand Binding Assay for Kᵢ Determination
This method is used to determine the binding affinity (Kᵢ) of an unlabeled compound (the 'competitor', e.g., trimipramine) by measuring its ability to displace a radiolabeled ligand ('radioligand') of known high affinity from a receptor.[8][10]
Objective: To calculate the Kᵢ of trimipramine for a specific receptor.
Materials:
-
Receptor Source: Homogenized tissue membranes (e.g., from human brain cortex) or cultured cells expressing the target receptor.[11]
-
Radioligand: A ligand with high affinity and specificity for the target receptor, labeled with a radioisotope (e.g., ³H or ¹²⁵I). For the H₁ receptor, [³H]pyrilamine is often used.[11]
-
Competitor: Unlabeled trimipramine maleate.
-
Assay Buffer: Physiologically buffered solution (e.g., Tris-HCl, PBS).
-
Filtration Apparatus: A cell harvester or vacuum manifold with glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Methodology:
-
Membrane Preparation: The receptor source (e.g., brain tissue) is homogenized and centrifuged to isolate a membrane preparation rich in the target receptor. Protein concentration is determined via a standard assay (e.g., Bradford).
-
Assay Setup: A series of reaction tubes are prepared. Each tube contains:
-
A fixed concentration of the receptor preparation.
-
A fixed concentration of the radioligand (typically at or below its Kₑ value).[12]
-
Increasing concentrations of unlabeled trimipramine.
-
Control tubes are included for 'total binding' (no competitor) and 'non-specific binding' (a saturating concentration of a different unlabeled ligand to block all specific binding).
-
-
Incubation: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the free, unbound radioligand. The filters are washed quickly with ice-cold buffer to remove any remaining free radioligand.
-
Quantification: The radioactivity trapped on each filter is measured using a liquid scintillation counter.
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are plotted as percent specific binding versus the log concentration of trimipramine, generating a sigmoidal competition curve.
-
Non-linear regression analysis is used to determine the IC₅₀ value (the concentration of trimipramine that inhibits 50% of the specific radioligand binding).
-
The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant for the receptor.[13]
-
References
- 1. Trimipramine - Wikipedia [en.wikipedia.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. apexbt.com [apexbt.com]
- 4. What is the mechanism of Trimipramine Maleate? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High affinity binding of tricyclic antidepressants to histamine H1-receptors: fact and artifact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
